di(2-naphthyl) 9H-fluorene-2,7-disulfonate
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Overview
Description
Di(2-naphthyl) 9H-fluorene-2,7-disulfonate is a chemical compound with the molecular formula C33H22O6S2 and a molecular weight of 578.668 g/mol . This compound is known for its unique structure, which includes two naphthyl groups attached to a fluorene core, with sulfonate groups at the 2 and 7 positions of the fluorene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid to achieve the sulfonation . The subsequent attachment of the naphthyl groups can be facilitated by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of di(2-naphthyl) 9H-fluorene-2,7-disulfonate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Di(2-naphthyl) 9H-fluorene-2,7-disulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted naphthyl-fluorene derivatives.
Scientific Research Applications
Di(2-naphthyl) 9H-fluorene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of di(2-naphthyl) 9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. The sulfonate groups enhance the compound’s solubility and reactivity, allowing it to interact with various biological molecules. In biological systems, it may target enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Di(2-naphthyl) 9H-fluorene-2,7-disulfonate can be compared with other similar compounds, such as:
Di(1-naphthyl) 9H-fluorene-2,7-disulfonate: Similar structure but with 1-naphthyl groups instead of 2-naphthyl groups.
Di(2-naphthyl) 9-oxo-9H-fluorene-2,7-disulfonate: Contains an oxo group at the 9 position of the fluorene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
dinaphthalen-2-yl 9H-fluorene-2,7-disulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H22O6S2/c34-40(35,38-28-11-9-22-5-1-3-7-24(22)18-28)30-13-15-32-26(20-30)17-27-21-31(14-16-33(27)32)41(36,37)39-29-12-10-23-6-2-4-8-25(23)19-29/h1-16,18-21H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIDGTGWEVZKLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)OC3=CC4=CC=CC=C4C=C3)C5=C1C=C(C=C5)S(=O)(=O)OC6=CC7=CC=CC=C7C=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H22O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302904-38-7 |
Source
|
Record name | DI(2-NAPHTHYL) 9H-FLUORENE-2,7-DISULFONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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